molecular formula C16H15ClN2O3S B2476810 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-79-3

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2476810
CAS No.: 921787-79-3
M. Wt: 350.82
InChI Key: JOSJIACUBCCSLR-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining a sulfonamide group with an indole derivative, making it of significant interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, indole derivatives have been found to bind with high affinity to multiple receptors . This compound was initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil .

Cellular Effects

The cellular effects of this compound are diverse and significant. It has been found to exhibit strong cytotoxicity against various human cancer cell lines . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Docking assays have been carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methylbenzenesulfonamide
  • 1-methyl-2-oxoindoline
  • N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Uniqueness

What sets 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide apart from similar compounds is its unique combination of structural features. The presence of both the indole and sulfonamide groups in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-3-4-12(17)9-15(10)23(21,22)18-13-5-6-14-11(7-13)8-16(20)19(14)2/h3-7,9,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSJIACUBCCSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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